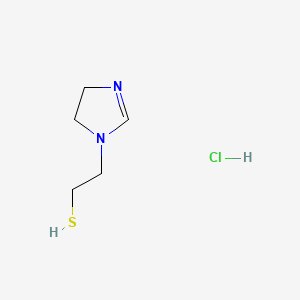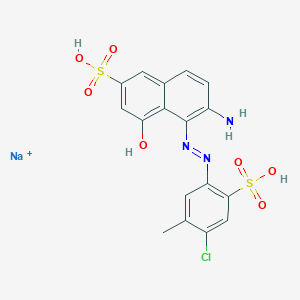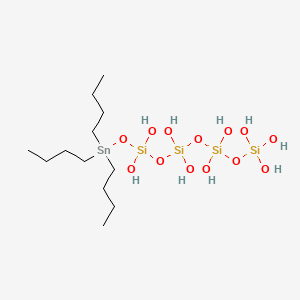
7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol: is a complex organotin compound featuring a tetrasiloxane backbone with tributylstannyl and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol typically involves the following steps:
Formation of Tributylstannyl Intermediate: The tributylstannyl group is introduced through a reaction involving tributyltin hydride and a suitable precursor, such as paraformaldehyde, in the presence of a base like diisopropylamine and a solvent like tetrahydrofuran.
Coupling with Tetrasiloxane Backbone: The tributylstannyl intermediate is then coupled with a tetrasiloxane precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler siloxane derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane ketones, while substitution reactions can introduce various functional groups into the siloxane backbone .
科学的研究の応用
7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol: has several scientific research applications:
作用機序
The mechanism of action of 7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol involves its ability to interact with various molecular targets and pathways:
類似化合物との比較
7-((Tributylstannyl)oxy)-tetrasiloxane-1,1,1,3,3,5,5,7,7-nonol: can be compared with other similar compounds, such as:
Tributyltin Compounds: These include tributyltin chloride and tributyltin oxide, which have similar organotin structures but different functional groups.
Siloxane Compounds: Compounds like hexamethyldisiloxane and octamethylcyclotetrasiloxane share the siloxane backbone but lack the tributylstannyl group.
Uniqueness
The uniqueness of This compound lies in its combination of the tributylstannyl group with the tetrasiloxane backbone, providing distinct chemical and physical properties that are not observed in other similar compounds .
特性
CAS番号 |
94109-31-6 |
|---|---|
分子式 |
C12H36O13Si4Sn |
分子量 |
619.46 g/mol |
IUPAC名 |
[dihydroxy(tributylstannyloxy)silyl]oxy-[dihydroxy(trihydroxysilyloxy)silyl]oxy-dihydroxysilane |
InChI |
InChI=1S/3C4H9.H9O13Si4.Sn/c3*1-3-4-2;1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6;/h3*1,3-4H2,2H3;1-5,7-10H;/q;;;-1;+1 |
InChIキー |
ABHRQDGSFRAAKL-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


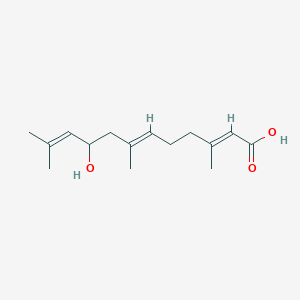

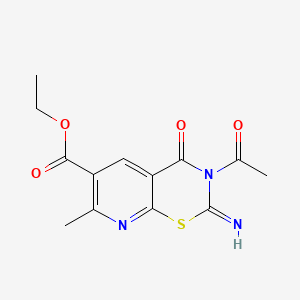

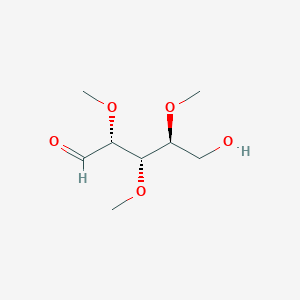
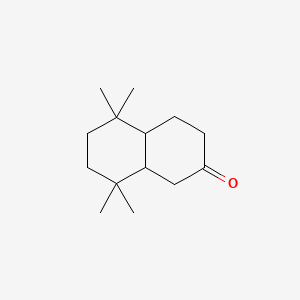
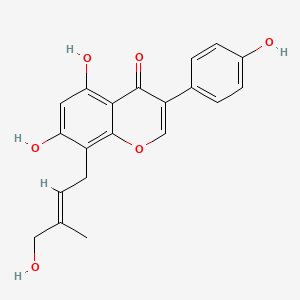


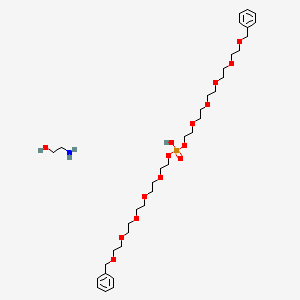
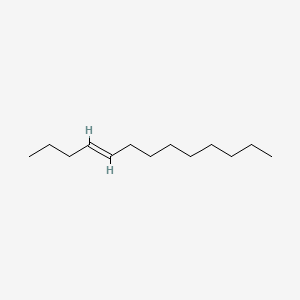
![oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one](/img/structure/B12713846.png)
